molecular formula C21H21ClFNO B146381 4-(4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-(4-fluorophenyl)-1-butanone CAS No. 52669-92-8

4-(4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-(4-fluorophenyl)-1-butanone

Cat. No. B146381
CAS RN: 52669-92-8
M. Wt: 357.8 g/mol
InChI Key: ZNOLNAPJKOYTHY-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure would show how the atoms in the compound are connected.



Synthesis Analysis

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Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo. It would include details about the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chemical Analysis and Pharmaceutical Formulations

A study by Monser and Trabelsi (2003) developed a sensitive HPLC method for determining haloperidol and its degradation products, including 4-(4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-(4-fluorophenyl)-1-butanone, in pharmaceutical formulations. This method uses a porous graphitic carbon column and has proven effective for simultaneous determination of haloperidol and its degradation products in pharmaceuticals (Monser & Trabelsi, 2003).

Chemical Synthesis and Structural Analysis

Quiroga et al. (1999) synthesized and performed NMR solution studies on various pyrazolo[3,4-b]pyridines, including compounds related to 4-(4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-(4-fluorophenyl)-1-butanone. Their X-ray diffraction studies revealed insights into the molecular structure of these compounds (Quiroga et al., 1999).

Application in Organic Chemistry

Kariuki, Abdel-Wahab, and El‐Hiti (2021) worked on the synthesis and structural characterization of various thiazoles, including derivatives similar to the compound . Their work contributes to the broader understanding of organic synthesis and molecular structures in chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Spectroscopic and Quantum Chemical Studies

Satheeshkumar et al. (2017) conducted spectroscopic and quantum chemical studies on molecules with structural similarities to 4-(4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-(4-fluorophenyl)-1-butanone. They analyzed molecular geometry, chemical reactivity, and molecular electrostatic potential, providing valuable insights into the chemical properties of such compounds (Satheeshkumar et al., 2017).

Innovative Applications in Chemistry

El-Abadelah et al. (2018) explored the oxidative coupling of alkanones with pyridin-2-yl-dihydro-1,2,4-triazinone coordinated to palladium(II), demonstrating advanced applications in the field of coordination chemistry and catalysis (El-Abadelah et al., 2018).

Safety And Hazards

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Future Directions

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I hope this general information is helpful! If you have more specific questions about any of these topics, feel free to ask.


properties

IUPAC Name

4-[4-(4-chlorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFNO/c22-19-7-3-16(4-8-19)17-11-14-24(15-12-17)13-1-2-21(25)18-5-9-20(23)10-6-18/h3-11H,1-2,12-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOLNAPJKOYTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)Cl)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200642
Record name 4(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(4-Chlorophenyl)-3,6-dihydro-1(2H)-pyridinyl)-1-(4-fluorophenyl)-1-butanone

CAS RN

52669-92-8
Record name HPTP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52669-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052669928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(4-Chlorophenyl)-1-(4-(4-fluorophenyl)-4-oxobutyl)-1,2,3,6-tetrahydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorphenyl-1-(1,2,3,6-tetrahydropyridinyl))]-1-(4-fluorphenyl)-1-butanon
Source European Chemicals Agency (ECHA)
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Record name 4-(4-(P-CHLOROPHENYL)-2,5,6-TRIHYDROPYRIDINO)-4'-FLUOROBUTYROPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Trabelsi, S Bouabdallah, K Bouzouita… - Journal of pharmaceutical …, 2002 - Elsevier
A specific, high performance liquid chromatographic method was developed for the assay of haloperidol, together with an adequate separation of its degradation products. The method …
Number of citations: 41 www.sciencedirect.com
R Petkovska, A Dimitrovska - Acta pharmaceutica, 2008 - hrcak.srce.hr
A rapid resolution reversed-phase high performance liquid chromatographic (RR RP-HPLC) method has been developed and validated for simultaneous determination of haloperidol …
Number of citations: 15 hrcak.srce.hr

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